molecular formula C25H23NO4S B13644432 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid

Cat. No.: B13644432
M. Wt: 433.5 g/mol
InChI Key: UBZZLJDGHXMDNA-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 4-(methylsulfanyl)phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various protecting group reagents like tert-butyloxycarbonyl (Boc) chloride

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Reduced amino acid derivatives

    Substitution: Amino acid derivatives with different protecting groups

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid building block.

    Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into the peptide chain, the Fmoc group is removed, allowing the amino group to participate in further reactions. The methylsulfanyl group can interact with other functional groups, influencing the overall structure and function of the peptide or protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldodec-11-enoic acid
  • N-[(9H-fluoren-9-yl)methoxy]carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in peptide synthesis and a useful tool in various scientific research applications.

Properties

Molecular Formula

C25H23NO4S

Molecular Weight

433.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C25H23NO4S/c1-31-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)

InChI Key

UBZZLJDGHXMDNA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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